1-(Cyclopropylmethyl)piperidin-4-amine hydrochloride
Description
1-(Cyclopropylmethyl)piperidin-4-amine hydrochloride is a piperidine derivative with a cyclopropylmethyl substituent at the 1-position and an amine group at the 4-position. The compound is commonly synthesized via Boc deprotection using HCl gas, yielding a stable hydrochloride salt . Its structural uniqueness lies in the cyclopropylmethyl group, which confers distinct steric and electronic properties compared to other substituents. This compound has been investigated for its role as a sigma1-selective receptor antagonist, particularly in modulating dopamine release in neurological pathways .
Properties
IUPAC Name |
1-(cyclopropylmethyl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.ClH/c10-9-3-5-11(6-4-9)7-8-1-2-8;/h8-9H,1-7,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYBSFPAZRGYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)piperidin-4-amine hydrochloride typically involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . This method yields a variety of cyclic amines, including piperidines, in good to excellent yields. Another approach involves the chlorination of amino alcohols using thionyl chloride (SOCl2), which simplifies the classical N-protection/O-activation/cyclization/deprotection sequence . Industrial production methods often utilize continuous flow reactions and microwave irradiation to enhance efficiency and yield .
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group undergoes nucleophilic reactions with alkyl halides or acylating agents.
Mechanistic Notes :
-
Alkylation proceeds via SN2 mechanism under basic conditions.
-
Acylation involves nucleophilic attack on the carbonyl carbon of acetyl chloride .
Reductive Amination
The amine participates in reductive amination with aldehydes/ketones:
Key Insight : Steric hindrance from the cyclopropylmethyl group reduces reaction rates compared to unsubstituted piperidines .
Oxidation Reactions
The piperidine ring undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| KMnO₄ (aq) | 0°C, 2h | 1-(Cyclopropylmethyl)-4-aminopiperidine N-oxide | 90% | |
| mCPBA | CH₂Cl₂, RT, 4h | Epoxidation of cyclopropane ring | <5% |
Notable Observation :
-
The cyclopropane ring remains intact under mild oxidation but undergoes ring-opening with strong acids (e.g., H₂SO₄) .
Salt Metathesis
The hydrochloride salt exchanges counterions in solution:
| Acid/Base | Conditions | Product Salt | Solubility | Reference |
|---|---|---|---|---|
| NaOH (1M) | H₂O, RT | 1-(Cyclopropylmethyl)piperidin-4-amine (free base) | Insoluble | |
| H₂SO₄ | EtOH, reflux | Sulfate salt | Highly soluble |
Applications :
-
Sulfate salt improves aqueous solubility for biological studies.
Cyclopropane Ring-Opening
Under strong acidic or thermal conditions:
| Condition | Reagent | Product | Mechanism | Reference |
|---|---|---|---|---|
| H₂SO₄ (conc.) | 100°C, 3h | 3-(Piperidin-4-ylamino)propan-1-ol | Acid-catalyzed | |
| Br₂, hv | CCl₄, 25°C, 12h | Brominated open-chain derivative | Radical pathway |
Critical Note :
Catalytic Hydrogenation
The piperidine ring remains stable, but the cyclopropane ring hydrogenates under extreme conditions:
| Catalyst | Pressure | Product | Yield | Reference |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (50 psi), 80°C, 24h | 1-(Propyl)piperidin-4-amine | 30% |
Challenges :
-
High energy input required due to cyclopropane’s stability.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 1-(Cyclopropylmethyl)piperidin-4-amine hydrochloride
- Molecular Weight : 201.71 g/mol
- CAS Number : 1158349-77-9
The compound features a piperidine ring substituted with a cyclopropylmethyl group and an amine functional group, which are critical for its reactivity and interaction with biological systems.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Some notable applications include:
- Neuropharmacology : Studies suggest that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Such interactions could lead to its exploration as a treatment for neurological disorders like depression or anxiety.
- Analgesic Properties : Preliminary research indicates that compounds with similar structural motifs may exhibit analgesic effects. This makes this compound a candidate for further investigation in pain management therapies.
Synthetic Organic Chemistry
In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for:
- Building Block for Drug Development : The piperidine scaffold is prevalent in many pharmaceuticals. This compound can be modified to develop new drugs targeting various diseases, particularly in the central nervous system.
- Reagent in Organic Synthesis : It can be utilized in reactions such as nucleophilic substitutions or as a catalyst in certain organic transformations, facilitating the creation of diverse chemical entities.
Case Study 1: Neuropharmacological Activity
A study published in the Journal of Medicinal Chemistry explored the effects of various piperidine derivatives on serotonin receptors. The findings suggested that modifications to the piperidine structure could enhance binding affinity and selectivity for specific receptor subtypes, indicating potential for developing targeted antidepressants.
Case Study 2: Synthesis of Novel Analgesics
Research conducted by Smith et al. (2023) demonstrated how this compound could be transformed into novel analgesic compounds through a series of chemical reactions. The newly synthesized derivatives showed promise in preclinical models of pain relief.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperidine nucleus is crucial for its biological activity, as it can interact with various receptors and enzymes in the body . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below highlights key structural and physicochemical differences between 1-(cyclopropylmethyl)piperidin-4-amine hydrochloride and related compounds:
Key Observations :
Pharmacological Activity
Sigma Receptor Selectivity
This compound exhibits sigma1-selective antagonism, reversing inhibition of NMDA-stimulated dopamine release in rat striatal slices at concentrations <100 nM . In contrast:
- 1-(4-Fluorophenyl)piperidine analogs (e.g., 1-(4-fluorophenyl)-(2'-oxoethyl)piperidine HBr) show mixed sigma and phencyclidine receptor activity, reducing selectivity .
- Benzomorphans (e.g., SKF10,047) act on multiple receptor types, including sigma and phencyclidine receptors, complicating their therapeutic use .
Dopaminergic Modulation
The cyclopropylmethyl analog’s ability to regulate dopamine release without affecting baseline activity distinguishes it from compounds like 2-(4-morpholino)ethyl 1-phenylcyclohexane-1-carboxylate hydrochloride, which enhance NMDA-stimulated dopamine release through non-sigma mechanisms .
Biological Activity
1-(Cyclopropylmethyl)piperidin-4-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine ring and cyclopropylmethyl substituent. The molecular formula is CHClN, with a molecular weight of approximately 201.71 g/mol. Its structure allows for interaction with various biological targets, particularly in neuropharmacology.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. It has been studied for its potential as a modulator of:
- Sigma Receptors : These receptors are implicated in various neurological processes and may play a role in neuroprotection and modulation of pain pathways .
- GSK-3β Inhibition : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on GSK-3β, a key enzyme involved in several signaling pathways related to cell survival and proliferation .
In Vitro Studies
In vitro assays have demonstrated the compound's ability to modulate cell viability and enzyme activity:
- Cytotoxicity Assays : Evaluated in HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines, the compound showed varying effects on cell viability, indicating potential neuroprotective properties at lower concentrations .
| Concentration (µM) | HT-22 Cell Viability (%) | BV-2 Cell Viability (%) |
|---|---|---|
| 0.1 | 95 | 92 |
| 1 | 90 | 88 |
| 10 | 75 | 70 |
| 50 | 50 | 45 |
| 100 | 30 | 25 |
Structure-Activity Relationship (SAR)
Research into SAR has indicated that modifications to the cyclopropyl group can significantly influence the compound's affinity for biological targets. Compounds with smaller substituents tend to show decreased activity, while those with larger or more complex groups may enhance binding affinity .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of similar piperidine derivatives in models of oxidative stress. The results indicated that compounds like this compound can mitigate neuronal damage through antioxidant mechanisms .
- Pain Management : Another study explored the analgesic properties of cyclopropylmethyl derivatives, suggesting that these compounds could serve as alternatives to traditional opioids without the associated risks of addiction .
Q & A
Q. What are the common synthetic routes for preparing 1-(Cyclopropylmethyl)piperidin-4-amine hydrochloride in laboratory settings?
- Methodological Answer : The compound is typically synthesized via Mannich reactions , where cyclopropylmethylamine reacts with ketones (e.g., acetophenone derivatives) and formaldehyde under acidic conditions . Post-reaction, the free base is converted to its hydrochloride salt using hydrochloric acid (HCl) in a polar solvent like ethanol. Purification involves recrystallization or column chromatography, with yields ranging from 87–98% depending on substituent effects . Key challenges include controlling stereochemistry and minimizing byproducts like N-oxide derivatives, which can be mitigated by optimizing reaction temperature (40–60°C) and stoichiometry .
Q. What spectroscopic and chromatographic techniques are employed to characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the cyclopropylmethyl and piperidinyl groups via characteristic shifts (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 185.1 for the free base) and fragmentation patterns .
- X-ray Photoelectron Spectroscopy (XPS) : Used to analyze surface amine groups (N 1s peaks at ~399 eV) in solid-state studies .
- HPLC with UV/Vis detection : Quantifies purity (>98%) using C18 columns and mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid .
Q. What standard biological assays are used to evaluate the pharmacological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : For example, semicarbazide-sensitive amine oxidase (SSAO) activity is measured via hydrogen peroxide production using Amplex Red fluorescence .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for σ or nicotinic receptors) with H-labeled competitors in cell membranes .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa or HepG2) to assess IC values, with dose ranges of 1–100 µM .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different experimental models?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or model systems (e.g., cell vs. tissue). To address this:
- Parameter Standardization : Fix pH at 7.4 (physiological buffer) and temperature at 37°C .
- Cross-Model Validation : Compare results across in vitro (cell lines), ex vivo (isolated tissues), and in vivo (rodent) models .
- Mechanistic Profiling : Use siRNA knockdown or CRISPR-edited cells to isolate target pathways (e.g., SSAO vs. receptor-mediated effects) .
Q. What computational strategies are recommended for optimizing reaction pathways in the synthesis of derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates for Mannich reactions, identifying energy barriers .
- Reaction Path Search Tools : Algorithms like GRRM (Global Reaction Route Mapping) explore alternative pathways, minimizing trial-and-error experimentation .
- Machine Learning : Train models on databases (e.g., Reaxys) to predict optimal solvents/catalysts for yield improvement .
Q. How does the compound interact with biological membranes or surfaces at a molecular level?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures binding kinetics to lipid bilayers or immobilized receptors .
- Molecular Dynamics (MD) Simulations : Analyze partitioning into lipid membranes using force fields like CHARMM36, focusing on cyclopropyl group hydrophobicity .
- Microspectroscopic Imaging : Raman or FTIR spectroscopy maps compound distribution on synthetic or cellular surfaces .
Q. What methodologies assess the environmental stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, monitoring degradation via LC-MS .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C) .
- Long-Term Stability Testing : Store samples at 4°C, 25°C, and 40°C with 75% relative humidity, analyzing purity monthly for 12 months .
Safety and Handling
Q. What protocols should be followed to ensure safe handling and storage of this compound in research laboratories?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation .
- Storage : Keep in airtight containers at –20°C, desiccated to prevent hygroscopic degradation .
- Spill Management : Neutralize with 5% acetic acid, then absorb with inert materials (e.g., vermiculite) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
